molecular formula C17H20ClN3O3S3 B2863320 N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1216969-53-7

N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No.: B2863320
CAS No.: 1216969-53-7
M. Wt: 446
InChI Key: SXNCMBDPUWKRDE-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a benzo[d]thiazole moiety with a thiophene ring, linked through a carboxamide group. The presence of a dimethylaminoethyl side chain and a methylsulfonyl group further enhances its chemical properties, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Methylsulfonyl Group: This step often involves sulfonation using reagents like methylsulfonyl chloride in the presence of a base.

    Attachment of the Thiophene Ring: This can be done via a coupling reaction, such as Suzuki or Stille coupling

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S3.ClH/c1-19(2)8-9-20(16(21)14-5-4-10-24-14)17-18-13-7-6-12(26(3,22)23)11-15(13)25-17;/h4-7,10-11H,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNCMBDPUWKRDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C)C(=O)C3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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